1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate
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Overview
Description
1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C10H16O5 It is a derivative of cyclopentane, featuring both ethyl and methyl groups along with a hydroxyl group and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate typically involves multiple steps. One common method starts with cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester. The process involves the following steps :
Stage 1: Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester is reacted with mercury (I) acetate in tetrahydrofuran (THF) and water at room temperature for 10 minutes.
Stage 2: Perchloric acid is added to the reaction mixture, which is then stirred for 30 minutes.
Stage 3: The mixture is cooled to 5°C, and a solution of sodium hydroxide and sodium borohydride is added. The reaction is stirred for 1.25 hours, followed by extraction and purification to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Jones reagent in acetone at 10-20°C.
Reduction: Sodium borohydride in THF and water at 5°C.
Substitution: Acid or base catalysts in organic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research .
Comparison with Similar Compounds
1-Ethyl 3-methyl cyclopentane: A similar cyclopentane derivative with different functional groups.
3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester: Another derivative with similar structural features.
Uniqueness: 1-Ethyl 1-methyl 3-hydroxycyclopentane-1,1-dicarboxylate is unique due to the presence of both ethyl and methyl groups along with a hydroxyl group and two carboxylate groups
Properties
Molecular Formula |
C10H16O5 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-O'-ethyl 1-O-methyl 3-hydroxycyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H16O5/c1-3-15-9(13)10(8(12)14-2)5-4-7(11)6-10/h7,11H,3-6H2,1-2H3 |
InChI Key |
ZEZYTJYDTDUELQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)O)C(=O)OC |
Origin of Product |
United States |
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